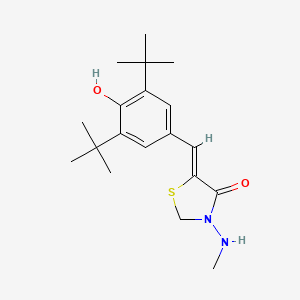

LY269415

描述

属性

CAS 编号 |

132392-65-5 |

|---|---|

分子式 |

C19H28N2O2S |

分子量 |

348.5 g/mol |

IUPAC 名称 |

(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(methylamino)-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C19H28N2O2S/c1-18(2,3)13-8-12(9-14(16(13)22)19(4,5)6)10-15-17(23)21(20-7)11-24-15/h8-10,20,22H,11H2,1-7H3/b15-10- |

InChI 键 |

NKDHVZVNBMVYKJ-GDNBJRDFSA-N |

手性 SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N(CS2)NC |

规范 SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N(CS2)NC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

5-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-3-(methylamino)-4-thiazolidinone LY 269415 LY-269415 |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of Action of LY269415: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Dated: December 14, 2025

Abstract

LY269415 is a synthetic compound identified as a potent anti-inflammatory agent. Its core mechanism of action is centered on a dual-pronged approach: the direct inhibition of the 5-lipoxygenase (5-LOX) enzyme and the suppression of iron-dependent lipid peroxidation. This technical guide provides a detailed examination of these mechanisms, summarizing the available quantitative data and outlining the key experimental protocols used in its initial characterization. The information presented is based on the foundational research by Panetta et al. (1991), which established the primary pharmacological profile of this compound.

Introduction

Inflammatory processes are complex biological responses involving a cascade of enzymatic pathways and cellular mediators. The arachidonic acid cascade is a central component of this response, leading to the production of pro-inflammatory eicosanoids, including leukotrienes and prostaglandins. The 5-lipoxygenase (5-LOX) pathway is a critical branch of this cascade, responsible for the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic reactions. Additionally, oxidative stress, characterized by the excessive production of reactive oxygen species (ROS) and subsequent lipid peroxidation, plays a significant role in the pathology of numerous inflammatory diseases.

This compound has been identified as a molecule that targets both the enzymatic production of leukotrienes and the non-enzymatic damage caused by lipid peroxidation, positioning it as a compound of interest for the modulation of inflammatory responses.

Core Mechanisms of Action

The primary mechanism of action of this compound can be dissected into two key inhibitory activities:

-

Inhibition of 5-Lipoxygenase: this compound acts as a potent inhibitor of the 5-lipoxygenase enzyme.[1] 5-LOX is the key enzyme in the biosynthetic pathway of leukotrienes. By inhibiting this enzyme, this compound effectively blocks the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in leukotriene synthesis. This leads to a downstream reduction in the production of all leukotrienes, including the potent chemoattractant Leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (LTC4, LTD4, and LTE4), which are known to increase vascular permeability and mediate bronchoconstriction.

-

Inhibition of Iron-Dependent Lipid Peroxidation: this compound is also a potent antioxidant that specifically inhibits iron-dependent lipid peroxidation.[1] Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular membrane damage and the generation of cytotoxic aldehydes. Iron, in its ferrous (Fe2+) state, can catalyze the decomposition of lipid hydroperoxides, propagating this damaging chain reaction. The antioxidant activity of this compound is directed at quenching the radical species involved in this process and/or chelating the iron ions, thereby preventing the initiation and propagation of lipid peroxidation.

Quantitative Data Summary

The following table summarizes the in vivo efficacy of this compound in a preclinical model of inflammation, as reported by Panetta et al. (1991).

| Parameter | This compound | Vehicle Control |

| Model | Freund's Complete Adjuvant (FCA) Induced Arthritis in rats | - |

| Dosage | 25 mg/kg, p.o. | - |

| Efficacy | 74% inhibition of soft tissue swelling in the uninjected paw | - |

| Minimum Effective Dose | 5 mg/kg, p.o. | - |

Quantitative data on the in vitro inhibition of 5-lipoxygenase (e.g., IC50) and specific metrics of lipid peroxidation inhibition by this compound are not publicly available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial characterization of this compound. These are based on standard preclinical assays for inflammation and oxidative stress.

Freund's Complete Adjuvant (FCA) Induced Arthritis in Rats

This in vivo model is a well-established method for evaluating the efficacy of anti-inflammatory compounds.

-

Objective: To assess the ability of this compound to reduce systemic inflammation in a chronic arthritis model.

-

Methodology:

-

Induction of Arthritis: Male Lewis rats are injected intradermally at the base of the tail with a suspension of Mycobacterium tuberculosis in mineral oil (Freund's Complete Adjuvant).

-

Dosing: this compound is administered orally (p.o.) at specified doses (e.g., 5 mg/kg and 25 mg/kg) daily, starting from the day of adjuvant injection. A vehicle control group receives the vehicle alone.

-

Assessment of Inflammation: The primary endpoint is the measurement of paw swelling (edema) in the uninjected hind paws, which is an indicator of the systemic inflammatory response. Paw volume is typically measured using a plethysmometer at various time points after adjuvant injection.

-

Data Analysis: The percentage inhibition of paw swelling in the treated groups is calculated relative to the vehicle control group.

-

5-Lipoxygenase (5-LOX) Inhibition Assay (General Protocol)

This in vitro assay is used to determine the direct inhibitory effect of a compound on the 5-LOX enzyme.

-

Objective: To quantify the inhibitory potency of this compound against the 5-LOX enzyme.

-

Methodology:

-

Enzyme Source: Purified human recombinant 5-LOX or a crude enzyme preparation from a suitable cell line (e.g., polymorphonuclear leukocytes).

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing calcium chloride and ATP.

-

Substrate: Arachidonic acid.

-

Procedure: a. The 5-LOX enzyme is pre-incubated with various concentrations of this compound or vehicle control. b. The reaction is initiated by the addition of arachidonic acid. c. The formation of 5-HPETE or its downstream products is monitored spectrophotometrically by measuring the increase in absorbance at 234 nm (due to the formation of a conjugated diene).

-

Data Analysis: The initial rate of the reaction is calculated for each concentration of the inhibitor. The percentage of inhibition is determined relative to the vehicle control. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Iron-Dependent Lipid Peroxidation Assay (General Protocol)

This in vitro assay assesses the antioxidant capacity of a compound by measuring its ability to inhibit the peroxidation of lipids in the presence of iron.

-

Objective: To evaluate the ability of this compound to inhibit iron-catalyzed lipid peroxidation.

-

Methodology:

-

Lipid Substrate: A preparation of polyunsaturated fatty acids, such as a liposome suspension or a brain homogenate.

-

Initiation of Peroxidation: Lipid peroxidation is initiated by the addition of a pro-oxidant system, typically ferrous sulfate (FeSO4) and ascorbate.

-

Procedure: a. The lipid substrate is incubated with various concentrations of this compound or vehicle control. b. The pro-oxidant system is added to initiate lipid peroxidation. c. The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Measurement of Peroxidation: The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. The Thiobarbituric Acid Reactive Substances (TBARS) assay is commonly used for this, where MDA reacts with thiobarbituric acid to form a colored product that can be measured spectrophotometrically at approximately 532 nm.

-

Data Analysis: The amount of MDA formed is calculated from a standard curve. The percentage inhibition of lipid peroxidation is determined by comparing the MDA levels in the presence of this compound to the vehicle control.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathway affected by this compound and the logical workflow of its evaluation.

Caption: Inhibition of the 5-Lipoxygenase Pathway by this compound.

Caption: Inhibition of Iron-Dependent Lipid Peroxidation by this compound.

Caption: Logical Workflow for the Evaluation of this compound.

Conclusion

This compound demonstrates a targeted mechanism of action against key drivers of inflammation. By inhibiting the 5-lipoxygenase enzyme, it curtails the production of pro-inflammatory leukotrienes. Concurrently, its antioxidant properties enable it to inhibit iron-dependent lipid peroxidation, protecting cells from oxidative damage. The in vivo data from the Freund's Complete Adjuvant-induced arthritis model in rats substantiates its anti-inflammatory potential. Further research to elucidate its precise molecular interactions and to obtain detailed quantitative inhibitory data would be invaluable for its continued development and for a deeper understanding of its therapeutic promise.

References

The 5-Lipoxygenase Inhibition Pathway of LY269415: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY269415 has been identified as a potent inhibitor of the 5-lipoxygenase (5-LOX) enzyme, a critical component in the biosynthesis of leukotrienes, which are powerful inflammatory mediators. This technical guide provides a comprehensive overview of the 5-lipoxygenase inhibition pathway, with a specific focus on the available data for this compound and its structural analog, LY221068. This document synthesizes information on the mechanism of action, available in vivo efficacy data, and a representative experimental protocol for assessing 5-lipoxygenase inhibition. The guide is intended to serve as a resource for researchers and professionals involved in the development of anti-inflammatory therapeutics.

Introduction to the 5-Lipoxygenase Pathway

The 5-lipoxygenase pathway is a critical metabolic cascade that converts arachidonic acid into a class of pro-inflammatory lipid mediators known as leukotrienes.[1][2] This pathway is centrally implicated in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and arthritis. The key enzyme, 5-lipoxygenase (5-LOX), in conjunction with the 5-lipoxygenase-activating protein (FLAP), catalyzes the initial steps in the conversion of arachidonic acid to leukotriene A4 (LTA4). LTA4 is then further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), all of which are potent mediators of inflammation.[2] Inhibition of 5-LOX is therefore a key therapeutic strategy for mitigating leukotriene-driven inflammation.[3]

This compound: A Potent 5-Lipoxygenase Inhibitor

This compound, a monomethylamino analog of LY221068, is characterized as a potent inhibitor of 5-lipoxygenase and an antioxidant. Both compounds have demonstrated the ability to inhibit iron-dependent lipid peroxidation. The anti-inflammatory properties of this compound have been demonstrated in preclinical models of arthritis.

Mechanism of Action

While the precise molecular interactions have not been detailed in publicly available literature, this compound is understood to directly inhibit the enzymatic activity of 5-lipoxygenase. This inhibition reduces the production of downstream leukotrienes, thereby exerting its anti-inflammatory effects. The antioxidant properties of this compound may also contribute to its therapeutic potential by reducing oxidative stress, which is often associated with inflammatory conditions.

Quantitative Data

| Compound | Assay Type | Model System | Endpoint | Result | Reference |

| This compound | In vivo | Freund's Complete Adjuvant-Induced Arthritis (Rat) | Inhibition of uninjected paw swelling | 74% inhibition at 25 mg/kg p.o. | (Panetta et al., 1991) |

| LY221068 | In vivo | Freund's Complete Adjuvant-Induced Arthritis (Rat) | Inhibition of uninjected paw swelling | 72% inhibition at 50 mg/kg p.o. | (Panetta et al., 1991) |

| Zileuton | In vitro | Rat Basophilic Leukemia Cell Supernatant | 5-HETE Synthesis Inhibition | IC50 = 0.5 µM | [4] |

| Zileuton | In vitro | Human Polymorphonuclear Leukocytes (PMNL) | LTB4 Biosynthesis Inhibition | IC50 = 0.4 µM | [4] |

| ARM1 | In vitro | Recombinant Human 5-LOX | 5-LOX Activity | IC50 = 1.7 µM | [2] |

| TTSe | In vitro | Recombinant Human 5-LOX | 5-LOX Activity | IC50 = 2.3 µM | [2] |

| TTO | In vitro | Recombinant Human 5-LOX | 5-LOX Activity | IC50 = 2.3 µM | [2] |

Signaling Pathway and Experimental Workflow

5-Lipoxygenase Signaling Pathway

The following diagram illustrates the key steps in the 5-lipoxygenase pathway and highlights the point of inhibition by this compound.

Figure 1: 5-Lipoxygenase signaling pathway and inhibition by this compound.

Experimental Workflow: In Vitro 5-Lipoxygenase Inhibition Assay

The following diagram outlines a general workflow for assessing the inhibitory activity of a compound like this compound against 5-lipoxygenase in an in vitro setting.

Figure 2: General experimental workflow for 5-LOX inhibition assay.

Detailed Experimental Protocol (Representative)

The specific experimental protocol used to generate the initial data for this compound is not detailed in the available literature. However, a representative protocol for a cell-free (recombinant enzyme) 5-lipoxygenase inhibition assay is provided below, based on common methodologies.[2]

Materials

-

Recombinant human 5-lipoxygenase (5-LOX)

-

Arachidonic acid (substrate)

-

This compound (test inhibitor)

-

Zileuton or other known 5-LOX inhibitor (positive control)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 0.1 mM EDTA)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Methanol (for reaction termination)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading absorbance at 234 nm

Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.

-

Prepare a stock solution of arachidonic acid in ethanol.

-

Dilute the recombinant 5-LOX enzyme to the desired working concentration in cold assay buffer immediately before use.

-

-

Assay Setup:

-

To the wells of a UV-transparent 96-well plate, add the following:

-

Test wells: Assay buffer, diluted 5-LOX enzyme solution, and varying concentrations of this compound solution.

-

Positive control wells: Assay buffer, diluted 5-LOX enzyme solution, and a known concentration of the positive control inhibitor (e.g., Zileuton).

-

Vehicle control wells: Assay buffer, diluted 5-LOX enzyme solution, and DMSO (at the same final concentration as in the test wells).

-

Blank well: Assay buffer and substrate (no enzyme).

-

-

-

Pre-incubation:

-

Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

-

-

Measurement:

-

Immediately begin monitoring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the 5-LOX reaction products. Readings can be taken kinetically over a period of 5-10 minutes or as an endpoint measurement.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Vehicle Control Well)] * 100

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound is a promising anti-inflammatory agent that targets the 5-lipoxygenase pathway. The available in vivo data demonstrates its efficacy in a preclinical model of arthritis. While specific in vitro inhibitory data and detailed experimental protocols for this compound are not extensively documented in the public domain, this guide provides a foundational understanding of its mechanism of action and a representative framework for its further investigation. Future studies to elucidate the precise molecular interactions with 5-LOX and to quantify its in vitro inhibitory potency would be valuable for the continued development of this and similar compounds.

References

LY269415: An In-Vitro Examination of its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY269415 has been identified as a compound with notable antioxidant capabilities, specifically as a potent inhibitor of iron-dependent lipid peroxidation and the 5-lipoxygenase enzyme.[1] This technical guide synthesizes the available in-vitro data on the antioxidant properties of this compound and related thiazolidinone derivatives, providing a framework for researchers and drug development professionals. Due to the limited publicly available data specifically for this compound, this guide also incorporates methodologies and findings from studies on analogous compounds to provide a comprehensive overview.

Core Antioxidant Mechanisms

This compound is a monomethylamino analog of LY221068 and is classified as a thiazolidinone derivative.[1] The primary antioxidant activities identified for this compound are its potent inhibition of iron-dependent lipid peroxidation and 5-lipoxygenase.[1]

-

Inhibition of Lipid Peroxidation: Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cellular damage. Iron is a common catalyst for this process. The ability of this compound to inhibit iron-dependent lipid peroxidation suggests it can directly interfere with this damaging cascade, likely by chelating iron ions or scavenging lipid peroxyl radicals.

-

5-Lipoxygenase Inhibition: 5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. By inhibiting 5-LOX, this compound can reduce the production of these pro-inflammatory molecules, which are also linked to oxidative stress.

Quantitative Data Summary

Specific quantitative in-vitro antioxidant data for this compound is not extensively available in the public domain. However, studies on other thiazolidinone derivatives provide insights into the potential antioxidant efficacy of this class of compounds. The following table summarizes representative data from in-vitro antioxidant assays performed on various thiazolidinone derivatives.

| Assay Type | Compound Class | Key Findings | Reference |

| DPPH Radical Scavenging | 1,3,4-Thiadiazole-based Thiazolidinone | Varying degrees of scavenging activity, with some derivatives showing significant efficacy. | [2][3] |

| Ferric Reducing Antioxidant Power (FRAP) | 1,3-Thiazole and 1,3,4-Thiadiazole-based Thiazolidinones | Some derivatives exhibited ferric reducing power comparable to standard antioxidants. | [2][3] |

| Thiobarbituric Acid Reactive Substances (TBARS) - Lipid Peroxidation Inhibition | 1,3-Thiazole and 1,3,4-Thiadiazole-based Thiazolidinones | Several derivatives demonstrated significant inhibition of lipid peroxidation. | [2][3] |

| ABTS Radical Cation Scavenging | Thiazolidinone derivatives with phenolic fragments | High radical scavenging activity, in some cases exceeding that of standard antioxidants. | [4] |

Experimental Protocols

Detailed experimental protocols for the antioxidant assays mentioned in the literature for this compound are not available. However, based on standard laboratory practices for similar compounds, the following methodologies are likely to be employed.

Inhibition of Iron-Dependent Lipid Peroxidation (TBARS Assay)

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.

Materials:

-

Test compound (this compound)

-

Iron (II) sulfate (FeSO4)

-

Ascorbic acid

-

Tris-HCl buffer

-

Egg yolk homogenate (as a source of lipids)

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the lipid source (e.g., egg yolk homogenate) in buffer.

-

Add the test compound (this compound) at various concentrations.

-

Induce lipid peroxidation by adding FeSO4 and ascorbic acid.

-

Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding TCA and BHT.

-

Add TBA solution and heat the mixture at 95°C for a specified time (e.g., 30 minutes) to form the MDA-TBA adduct.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm).

-

Calculate the percentage inhibition of lipid peroxidation compared to a control without the test compound.

5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme.

Materials:

-

Test compound (this compound)

-

Human recombinant 5-lipoxygenase enzyme

-

Arachidonic acid (substrate)

-

Buffer (e.g., Tris-HCl or phosphate buffer)

-

Spectrophotometer

Procedure:

-

Pre-incubate the 5-LOX enzyme with the test compound (this compound) at various concentrations in a buffer at a specified temperature (e.g., 25°C or 37°C) for a short period.

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Monitor the formation of the product, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), by measuring the increase in absorbance at a specific wavelength (typically 234 nm) over time.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine the percentage inhibition of 5-LOX activity by the test compound compared to a control without the inhibitor.

Signaling Pathways and Experimental Workflows

While specific signaling pathways modulated by the antioxidant activity of this compound have not been elucidated in the available literature, a general understanding of antioxidant mechanisms suggests potential interactions with cellular redox signaling pathways.

Caption: General experimental workflow for in-vitro antioxidant testing of this compound.

Further research is required to explore the potential involvement of this compound in modulating key antioxidant signaling pathways, such as the Nrf2-Keap1 pathway, which is a central regulator of the cellular antioxidant response.

Caption: Hypothesized interaction of this compound with the Nrf2-Keap1 antioxidant pathway.

Conclusion

This compound demonstrates promising antioxidant properties through its potent inhibition of iron-dependent lipid peroxidation and 5-lipoxygenase. While specific in-vitro quantitative data and detailed protocols for this compound are limited, this guide provides a comprehensive overview based on available information and data from structurally related thiazolidinone derivatives. Further research is warranted to fully characterize the in-vitro antioxidant profile of this compound, elucidate its mechanism of action, and explore its potential therapeutic applications in diseases associated with oxidative stress and inflammation.

References

LY269415: A Technical Guide to its Function as a Dual Inhibitor of 5-Lipoxygenase and Iron-Dependent Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY269415 is a synthetic compound identified as a potent dual-action agent with significant anti-inflammatory properties. Its primary functions are the inhibition of the 5-lipoxygenase (5-LOX) enzyme and the suppression of iron-dependent lipid peroxidation.[1] These mechanisms suggest its therapeutic potential in inflammatory conditions, such as arthritis, by targeting key pathways in the inflammatory cascade. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, available in vivo efficacy data, and detailed experimental protocols relevant to its study.

Core Functions and Mechanism of Action

This compound exerts its biological effects through two primary mechanisms:

-

Inhibition of 5-Lipoxygenase (5-LOX): As an inhibitor of 5-LOX, this compound blocks the metabolic pathway that converts arachidonic acid into leukotrienes. Leukotrienes, particularly LTB4, are potent pro-inflammatory mediators that play a crucial role in recruiting and activating immune cells, thereby propagating the inflammatory response. By inhibiting this enzyme, this compound effectively reduces the production of these inflammatory signaling molecules.

-

Antioxidant Activity via Inhibition of Iron-Dependent Lipid Peroxidation: this compound acts as an antioxidant by preventing iron-dependent lipid peroxidation.[1] This process, often initiated by reactive oxygen species, leads to cellular damage and contributes to the pathophysiology of various inflammatory diseases. The ability of this compound to interfere with this process highlights its role in cytoprotection and reducing oxidative stress.

While this compound is described as a potent inhibitor, specific quantitative data on its in vitro inhibitory activity (e.g., IC50 values) for 5-lipoxygenase and iron-dependent lipid peroxidation are not publicly available in the cited literature.

Quantitative Data

The primary in vivo data for this compound comes from studies in a Freund's Complete Adjuvant (FCA) induced arthritis model in rats.[1] The following table summarizes the key findings from this research.

| Parameter | Dosage | Effect | Reference |

| Minimum Effective Dose (p.o.) | 5 mg/kg | Not specified | [1] |

| Inhibition of Uninjected Paw Swelling | 25 mg/kg (p.o.) | 74% inhibition | [1] |

| Inhibition of Uninjected Paw Swelling (Established Arthritis) | 25 mg/kg (p.o.) | 70% inhibition | [1] |

Signaling Pathways and Experimental Workflows

5-Lipoxygenase Signaling Pathway

The following diagram illustrates the 5-lipoxygenase signaling pathway and the point of inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines the workflow for evaluating the anti-inflammatory effects of this compound in a rat model of arthritis.

Experimental Protocols

Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats

This protocol is a standard method for inducing arthritis in rats to test the efficacy of anti-inflammatory compounds.

Materials:

-

Male Lewis rats (or other susceptible strain)

-

Freund's Complete Adjuvant (FCA)

-

Tuberculin syringe with a 26-gauge needle

-

Calipers for measuring paw volume/thickness

Procedure:

-

Animal Acclimation: House rats in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.

-

Induction of Arthritis:

-

On day 0, anesthetize the rats.

-

Inject 0.1 mL of FCA into the plantar surface of the right hind paw.

-

-

Grouping and Treatment:

-

Randomly assign rats to control and treatment groups.

-

Begin oral administration of this compound or vehicle control at the desired dosage and frequency. For prophylactic studies, treatment can start on day 0. For therapeutic studies, treatment can begin after the onset of arthritis (typically around day 10-14).

-

-

Assessment of Arthritis:

-

Measure the volume or thickness of both the injected and uninjected hind paws at regular intervals (e.g., daily or every other day) using calipers.

-

The swelling in the uninjected (contralateral) paw is a measure of the systemic secondary inflammatory response.

-

Arthritis severity can also be scored based on erythema, swelling, and joint rigidity.

-

At the end of the study, radiographic analysis can be performed to assess bone and cartilage damage.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of paw swelling in the treated groups compared to the control group.

-

Statistical analysis (e.g., ANOVA) should be used to determine the significance of the observed effects.

-

In Vitro 5-Lipoxygenase (5-LOX) Activity Assay

This assay measures the ability of a compound to inhibit the activity of the 5-LOX enzyme.

Materials:

-

Purified 5-lipoxygenase enzyme

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Test compound (this compound)

-

Spectrophotometer or fluorometer

-

96-well plates (UV-transparent or black, depending on the detection method)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare solutions of the 5-LOX enzyme and arachidonic acid in the assay buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add the assay buffer, 5-LOX enzyme solution, and the various concentrations of this compound (or vehicle control).

-

Pre-incubate the mixture for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Immediately measure the change in absorbance or fluorescence over time. The product of the 5-LOX reaction, hydroperoxyeicosatetraenoic acids (HPETEs), can be detected spectrophotometrically at 234 nm.

-

-

Data Analysis:

-

Determine the rate of the enzymatic reaction for each concentration of this compound.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Iron-Dependent Lipid Peroxidation Assay (TBARS Assay)

This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a byproduct of this process.

Materials:

-

Biological sample (e.g., tissue homogenate, cell lysate)

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA) reagent

-

MDA standard for calibration curve

-

Spectrophotometer

-

Water bath

Procedure:

-

Sample Preparation:

-

Homogenize the tissue or lyse the cells in an appropriate buffer.

-

Induce lipid peroxidation by adding an iron source (e.g., FeCl3/ascorbate).

-

Incubate the samples with and without this compound at various concentrations.

-

-

TBARS Reaction:

-

Stop the reaction and precipitate proteins by adding TCA.

-

Centrifuge the samples to pellet the precipitated protein.

-

Collect the supernatant and add the TBA reagent.

-

Heat the samples in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow the formation of the MDA-TBA adduct, which is a pink-colored compound.

-

Cool the samples to room temperature.

-

-

Measurement and Analysis:

-

Measure the absorbance of the samples and MDA standards at 532 nm using a spectrophotometer.

-

Calculate the concentration of MDA in the samples using the standard curve.

-

Determine the percentage of inhibition of lipid peroxidation by this compound at each concentration compared to the control without the inhibitor.

-

Conclusion

This compound is a promising anti-inflammatory agent with a dual mechanism of action that involves the inhibition of the 5-lipoxygenase pathway and the prevention of iron-dependent lipid peroxidation. In vivo studies have demonstrated its efficacy in a rat model of arthritis. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and similar compounds. Further research to quantify its in vitro potency and to explore its effects in other models of inflammation is warranted to fully elucidate its therapeutic potential.

References

LY269415: A Technical Overview of its Role in the Inhibition of Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY269415 has been identified as a potent, orally active antioxidant and a formidable inhibitor of both iron-dependent lipid peroxidation and the 5-lipoxygenase enzyme.[1] This dual mechanism of action positions this compound as a compound of significant interest in therapeutic areas where oxidative stress and inflammatory pathways are key pathological drivers. This technical guide provides a comprehensive overview of the available data on this compound's effects on lipid peroxidation, outlines generalized experimental protocols for assessing such activity, and visualizes the relevant biological pathways.

Introduction to Lipid Peroxidation

Lipid peroxidation is a detrimental oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cell membranes. This process is initiated by reactive oxygen species (ROS) and is often catalyzed by the presence of transition metals like iron. The cascade of lipid peroxidation generates a variety of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which can lead to cellular damage, and has been implicated in a range of diseases, including inflammatory conditions, neurodegenerative disorders, and cardiovascular diseases.

One of the key enzymatic pathways contributing to the generation of lipid hydroperoxides is the lipoxygenase (LOX) pathway. 5-lipoxygenase (5-LOX) is a crucial enzyme in this cascade, converting arachidonic acid into leukotrienes, which are potent mediators of inflammation. Therefore, inhibition of 5-LOX is a key strategy for developing anti-inflammatory drugs.

This compound: Mechanism of Action

This compound is a monomethylamino analog of LY221068 and is classified as a thiazolidinone derivative. Its primary mechanism of action lies in its capacity to inhibit iron-dependent lipid peroxidation, thereby acting as a potent antioxidant.[1] Additionally, it demonstrates inhibitory activity against the 5-lipoxygenase enzyme, which contributes to its anti-inflammatory properties.[1]

The antioxidant effect of this compound is crucial in preventing the propagation of lipid radical chain reactions. By interfering with this process, this compound helps to maintain cell membrane integrity and function. Its inhibition of 5-lipoxygenase further reduces the production of pro-inflammatory leukotrienes, providing a dual-pronged approach to mitigating inflammation and cellular damage.

Quantitative Data

The publicly available quantitative data for this compound primarily focuses on its in vivo anti-inflammatory effects in a Freund's Complete Adjuvant (FCA) induced arthritis model in rats. These effects are attributed to its antioxidant and 5-lipoxygenase inhibitory properties.

| Parameter | Dose | Effect | Model | Reference |

| Inhibition of Soft Tissue Swelling (uninjected paw) | 25 mg/kg p.o. | 74% inhibition | Freund's Complete Adjuvant Induced Arthritis (FCA) in rats | Panetta et al., 1991 |

| Inhibition of Soft Tissue Swelling (uninjected paw) | 25 mg/kg p.o. | 70% inhibition | Established FCA model in rats | Panetta et al., 1991 |

| Minimum Effective Dose | 5 mg/kg p.o. | - | Dose-response study in FCA model in rats | Panetta et al., 1991 |

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on this compound are not publicly available. However, this section provides generalized, standard methodologies for assessing the inhibition of iron-dependent lipid peroxidation and 5-lipoxygenase activity, which would be suitable for evaluating compounds like this compound.

In Vitro Iron-Dependent Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct.

Materials:

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Lipid source (e.g., rat liver microsomes, liposomes)

-

Iron (II) sulfate (FeSO4) or Iron (III) chloride (FeCl3)

-

Ascorbic acid

-

Thiobarbituric acid (TBA) solution

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT) to prevent auto-oxidation during the assay

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture containing the lipid source in phosphate buffer.

-

Add various concentrations of the test compound (this compound) to the reaction mixture.

-

Initiate lipid peroxidation by adding FeSO4 (or FeCl3) and ascorbic acid.

-

Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding TCA, followed by the addition of TBA solution containing BHT.

-

Heat the samples at 95-100°C for a defined period (e.g., 15-20 minutes) to allow for the formation of the MDA-TBA adduct.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

Calculate the percentage inhibition of lipid peroxidation compared to a control without the inhibitor. An IC50 value can be determined from a dose-response curve.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric Method)

This assay measures the activity of 5-LOX by monitoring the formation of its product, which absorbs light at a specific wavelength.

Materials:

-

Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)

-

Purified 5-lipoxygenase enzyme

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Substrate (e.g., arachidonic acid or linoleic acid)

-

Spectrophotometer capable of kinetic measurements at 234 nm

Procedure:

-

Pre-incubate the 5-LOX enzyme with various concentrations of the test compound (this compound) in the assay buffer at room temperature for a short period (e.g., 5-10 minutes).

-

Initiate the enzymatic reaction by adding the substrate (arachidonic acid).

-

Immediately monitor the increase in absorbance at 234 nm over time, which corresponds to the formation of the conjugated diene product.

-

The initial rate of the reaction is determined from the linear portion of the kinetic curve.

-

Calculate the percentage inhibition of 5-LOX activity for each concentration of the test compound compared to a control without the inhibitor.

-

An IC50 value can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathways and Points of Inhibition

The following diagram illustrates the general process of iron-dependent lipid peroxidation and the points at which an antioxidant and a 5-lipoxygenase inhibitor, such as this compound, would exert their effects.

Caption: Iron-dependent lipid peroxidation and 5-LOX pathways with inhibition points for this compound.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for the in vitro assessment of a compound's inhibitory effect on lipid peroxidation and 5-lipoxygenase.

Caption: Generalized workflow for in vitro evaluation of this compound.

Conclusion

This compound is a promising compound with a dual mechanism of action that targets both iron-dependent lipid peroxidation and the 5-lipoxygenase pathway. The available in vivo data demonstrates its potent anti-inflammatory effects. While specific in vitro quantitative data and detailed experimental protocols are limited in the public domain, the generalized methodologies presented here provide a framework for the further investigation and characterization of this compound and similar compounds. The continued exploration of such dual-action inhibitors is a valuable avenue for the development of novel therapeutics for a range of oxidative stress and inflammation-related diseases.

References

An In-depth Technical Guide to the Early Research on Thiazolidinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazolidinone core, a five-membered heterocyclic scaffold containing sulfur and nitrogen, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their development as successful therapeutic agents. This technical guide delves into the early research on thiazolidinone derivatives, focusing on the foundational synthetic methodologies, initial biological discoveries, and the early mechanistic insights that paved the way for decades of drug development. We will explore the core chemical principles and experimental protocols that enabled the initial exploration of this versatile pharmacophore.

Core Synthetic Methodologies: The Knoevenagel Condensation

One of the most prominent and historically significant methods for synthesizing derivatives of the 2,4-thiazolidinedione subclass is the Knoevenagel condensation.[1][2] This reaction involves the condensation of an active methylene compound—in this case, the C5 methylene group of the 2,4-thiazolidinedione ring—with an aldehyde or ketone.[1][2][3] This foundational reaction has been instrumental in creating vast libraries of 5-arylidene-2,4-thiazolidinediones, which have been central to the discovery of their diverse biological activities.[2]

Early methods for this condensation often utilized basic catalysts such as piperidine, sodium acetate in acetic acid, or methylamine in acetic acid, frequently requiring heat.[1][2] These reactions provided a straightforward entry into a class of compounds that would later be found to possess significant therapeutic potential.

Early Biological Investigations

The initial exploration into the biological activities of thiazolidinone derivatives uncovered a wide spectrum of potential therapeutic applications, most notably in the areas of metabolic diseases and infectious diseases.

Antidiabetic Activity: The Dawn of the "Glitazones"

The history of thiazolidinediones as antidiabetic agents began in the late 1970s and early 1980s at Takeda Pharmaceuticals in Japan.[2][3][4] While searching for more potent analogs of the lipid-lowering agent clofibrate, researchers discovered that certain thiazolidinone derivatives exhibited glucose-lowering activity in insulin-resistant animal models.[2][3][4] This led to the discovery of ciglitazone , the prototypical compound of the thiazolidinedione class, often referred to as "glitazones".[3][4][5]

Ciglitazone was found to ameliorate hyperglycemia and hyperinsulinemia in animal models without stimulating insulin secretion, a novel mechanism at the time.[1][3] Although ciglitazone itself was never marketed, its discovery was a pivotal moment that sparked intense interest in this class of compounds.[4][5] Further research focusing on improving potency and safety profiles led to the development of clinically approved drugs like pioglitazone and rosiglitazone in the 1990s.[3][4][6][7]

Antimicrobial Activity

In parallel to the work on metabolic diseases, early studies also identified the potential of thiazolidinone derivatives as antimicrobial agents. Various derivatives were synthesized and tested against a range of bacterial and fungal pathogens.[8][9] The 5-arylidene-thiazolidine-2,4-diones, in particular, showed promising activity, especially against Gram-positive bacteria, with some compounds exhibiting Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range.[8][9] This early work established the thiazolidinone scaffold as a viable starting point for the development of new anti-infective agents.

Quantitative Data Summary

The following tables summarize representative quantitative data from early and foundational research on the synthesis and biological activity of 5-benzylidene-2,4-thiazolidinone derivatives.

Table 1: Synthesis of 5-Arylidene-2,4-thiazolidinone Derivatives via Knoevenagel Condensation

| Compound ID | Aldehyde Used | Yield (%) | Melting Point (°C) | Reference |

| 2a | Benzaldehyde | 92% | 238-240 | [2] |

| 2b | 4-Methylbenzaldehyde | 90% | 230-232 | [2] |

| 2c | 4-Methoxybenzaldehyde | 93% | 258-260 | [2] |

| 2d | 4-Chlorobenzaldehyde | 95% | 235-237 | [2] |

| 2e | 4-Nitrobenzaldehyde | 96% | 278-280 | [2] |

| 2f | 2-Chlorobenzaldehyde | 88% | 218-220 | [2] |

| 2g | 3-Nitrobenzaldehyde | 94% | 264-266 | [2] |

| - | 2,4-Dichlorobenzaldehyde | 65% | 203 | [8] |

| - | 3,4-Dichlorobenzaldehyde | 59% | 174 | [8] |

Table 2: Early Antimicrobial Activity of 5-Arylidene-thiazolidine-2,4-dione Derivatives

| Compound (Substituent) | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| 2,4-Dichloro-arylidene | Staphylococcus aureus | 4 | [8] |

| 2,4-Dichloro-arylidene | Bacillus subtilis | 2 | [8] |

| 3,4-Dichloro-arylidene | Staphylococcus aureus | 8 | [8] |

| 3,4-Dichloro-arylidene | Bacillus subtilis | 4 | [8] |

| 4-Chloro-arylidene | Staphylococcus aureus | 16 | [8] |

| 4-Chloro-arylidene | Bacillus subtilis | 8 | [8] |

| 4-Methoxy-arylidene | Staphylococcus aureus | 16 | [8] |

| 4-Methoxy-arylidene | Bacillus subtilis | 8 | [8] |

Experimental Protocols

Protocol 1: General Synthesis of 5-Arylidene-2,4-thiazolidinediones via Knoevenagel Condensation

This protocol is a generalized representation of early methods.

Materials:

-

2,4-Thiazolidinedione (1 equivalent)

-

Aromatic aldehyde (1 equivalent)

-

Catalyst (e.g., piperidine, sodium acetate)

-

Solvent (e.g., ethanol, glacial acetic acid)

Procedure:

-

A mixture of 2,4-thiazolidinedione (0.01 mol) and the appropriate aromatic aldehyde (0.01 mol) is prepared in a suitable solvent (e.g., 5 mL of ethanol or acetic acid).[1]

-

A catalytic amount of a base (e.g., a few drops of piperidine or 0.01 mol of sodium acetate) is added to the reaction mixture.[2]

-

The mixture is heated under reflux for a period ranging from 3 to 8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[1]

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into cold water.[1][2]

-

The resulting solid precipitate is collected by filtration.

-

The crude product is washed with water and then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 5-arylidene-2,4-thiazolidinedione derivative.[1]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard method used for evaluating the antimicrobial potency of the synthesized compounds.

Materials:

-

Synthesized thiazolidinone derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Sterile 96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Compound Stock: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate. Add 100 µL of the compound stock solution to the first column of wells, creating a 1:2 dilution.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to achieve a range of concentrations. Discard 100 µL from the final column used for dilution.

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh 18-24 hour agar plate, suspending colonies in broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve the final desired inoculum concentration (typically ~5 x 10⁵ CFU/mL in the well).

-

Inoculation: Inoculate each well (except for a sterility control well containing only broth) with the standardized bacterial suspension. The final volume in each well will be 200 µL.

-

Controls: Include a positive control (broth + inoculum, no compound) to ensure bacterial growth and a sterility control (broth only) to check for contamination.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Interpretation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3][4] This is observed as the first well that remains clear.[3]

Mechanistic Insights and Visualizations

Early Mechanism of Action: PPARγ Agonism

The key breakthrough in understanding the antidiabetic effect of thiazolidinediones was the discovery that they are potent and selective agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[7][8] PPARγ is a nuclear receptor that acts as a transcription factor regulating genes involved in glucose and lipid metabolism.[7]

Upon binding by a thiazolidinedione ligand, PPARγ undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[7][8] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription.[7] This action occurs predominantly in adipose tissue, where PPARγ is most abundantly expressed.[8] The ultimate effect is an increase in insulin sensitivity in peripheral tissues like fat, muscle, and liver.[6][8]

Caption: Simplified diagram of the PPARγ activation pathway by thiazolidinediones.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and initial antimicrobial screening of thiazolidinone derivatives as described in the early research.

Caption: Workflow for synthesis and primary biological evaluation of thiazolidinones.

Conclusion

The early research into thiazolidinone derivatives laid a robust foundation for modern medicinal chemistry. Simple yet effective synthetic strategies, such as the Knoevenagel condensation, allowed for the rapid generation of diverse compound libraries. The serendipitous discovery of the antidiabetic properties of ciglitazone, followed by systematic investigation into its mechanism of action via PPARγ, revolutionized the treatment of type 2 diabetes. Simultaneously, initial screenings that revealed potent antimicrobial activity highlighted the scaffold's versatility. This foundational work underscores the enduring importance of the thiazolidinone core and continues to inspire the development of new therapeutic agents targeting a multitude of diseases.

References

- 1. [Discovery and development of a new insulin sensitizing agent, pioglitazone] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. View of The origins of type 2 diabetes medications | British Journal of Diabetes [bjd-abcd.com]

- 3. The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. History of current non-insulin medications for diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ciglitazone - Wikipedia [en.wikipedia.org]

- 6. A Brief History of the Development of Diabetes Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazolidinedione - Wikipedia [en.wikipedia.org]

- 8. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of LY269415 in the Arachidonic Acid Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The arachidonic acid (AA) cascade is a critical metabolic pathway that governs the inflammatory response. The enzymatic processing of arachidonic acid, a polyunsaturated fatty acid released from the cell membrane, leads to the production of a class of potent lipid mediators known as eicosanoids. These include prostaglandins, thromboxanes, and leukotrienes, each playing a distinct role in inflammation, immunity, and cellular signaling.[1][2][3][4] This guide provides an in-depth examination of the arachidonic acid cascade and the role of the investigational compound LY269415 as an inhibitor within this pathway.

The Arachidonic Acid Cascade: A Two-Pronged Inflammatory Response

The cascade is initiated by the liberation of arachidonic acid from membrane phospholipids, a reaction catalyzed by the enzyme phospholipase A2 (PLA2).[2][5] Once released, arachidonic acid is available to two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.

-

Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid into prostaglandins and thromboxanes. These mediators are involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.

-

Lipoxygenase (LOX) Pathway: The LOX enzymes, including 5-lipoxygenase (5-LOX), convert arachidonic acid into leukotrienes and lipoxins.[1][2][6] Leukotrienes are potent pro-inflammatory mediators that contribute to vasoconstriction, bronchoconstriction, and increased vascular permeability.[7]

Due to their central role in inflammation, the enzymes of the arachidonic acid cascade are key targets for the development of anti-inflammatory therapeutics.

This compound: A Potent Inhibitor of 5-Lipoxygenase

This compound is the monomethylamino analog of LY221068 and has been identified as an antioxidant and a potent inhibitor of the 5-lipoxygenase enzyme.[8] By targeting 5-LOX, this compound effectively blocks the synthesis of leukotrienes from arachidonic acid, thereby mitigating the pro-inflammatory effects of these lipid mediators.

Mechanism of Action

The primary mechanism of action of this compound within the arachidonic acid cascade is the inhibition of 5-lipoxygenase. This enzyme is a crucial component in the biosynthesis of leukotrienes.[2][7][8] The inhibitory action of this compound on 5-LOX disrupts the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in leukotriene production.

Currently, there is no publicly available information to suggest that this compound has a significant inhibitory effect on other key enzymes in the arachidonic acid cascade, such as cyclooxygenase or phospholipase A2. Its activity appears to be specific to the 5-lipoxygenase pathway.

Quantitative Data

Table 1: In Vivo Anti-inflammatory Effects of this compound in a Rat Model of Freund's Complete Adjuvant-Induced Arthritis [8]

| Compound | Dose (mg/kg, p.o.) | Inhibition of Uninjected Paw Swelling |

| This compound | 5 | Minimum Effective Dose |

| This compound | 25 | 70% |

| LY221068 | 10 | Minimum Effective Dose |

| LY221068 | 50 | 71% |

Experimental Protocols

Detailed experimental protocols for the in vitro assessment of this compound are not extensively published. However, a general methodology for a 5-lipoxygenase inhibition assay and the in vivo protocol from the key study on this compound are outlined below.

General 5-Lipoxygenase (5-LOX) Inhibition Assay (In Vitro)

This protocol describes a common spectrophotometric method for assessing the inhibition of 5-LOX activity.

1. Reagents and Materials:

- Purified 5-lipoxygenase enzyme

- Arachidonic acid (substrate)

- Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

- Reaction buffer (e.g., Tris-HCl buffer, pH 7.4)

- Spectrophotometer capable of reading absorbance at 234 nm

2. Assay Procedure:

- Prepare a reaction mixture containing the reaction buffer and the 5-LOX enzyme solution.

- Add the test compound (this compound) at various concentrations to the reaction mixture. A vehicle control (solvent only) should also be prepared.

- Pre-incubate the enzyme with the test compound for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

- Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

- Monitor the increase in absorbance at 234 nm over time. The formation of the conjugated diene hydroperoxide product of the 5-LOX reaction results in an increase in absorbance at this wavelength.

- Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.

- Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Freund's Complete Adjuvant (FCA) Induced Arthritis in Rats (In Vivo)[8]

This protocol was used to evaluate the anti-inflammatory effects of this compound in a well-established animal model of arthritis.

1. Animal Model:

- Male Lewis rats are typically used for this model.

2. Induction of Arthritis:

- Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (a suspension of heat-killed Mycobacterium tuberculosis in mineral oil) into the footpad of one of the hind paws.

3. Dosing and Administration:

- This compound is administered orally (p.o.) at various doses (e.g., 5 mg/kg and 25 mg/kg).

- Dosing can be initiated either prophylactically (before the onset of arthritis) or therapeutically (after the establishment of arthritis).

4. Assessment of Inflammation:

- The primary endpoint is the measurement of paw swelling (edema) in both the injected and uninjected hind paws. Paw volume is typically measured using a plethysmometer.

- Measurements are taken at regular intervals throughout the study.

5. Data Analysis:

- The percentage of inhibition of paw swelling in the treated groups is calculated relative to the vehicle-treated control group.

Visualizations

Signaling Pathway Diagram

Caption: The Arachidonic Acid Cascade and the inhibitory action of this compound on 5-Lipoxygenase.

Experimental Workflow Diagram

References

- 1. Frontiers | Inhibition of Soybean 15-Lipoxygenase and Human 5-Lipoxygenase by Extracts of Leaves, Stem Bark, Phenols and Catechols Isolated From Lithraea caustica (Anacardiaceae) [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Metabolism of arachidonic acid in vitro by bovine blastocysts and endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Arachidonic acid metabolism as a therapeutic target in AKI-to-CKD transition [frontiersin.org]

- 5. Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro inhibition of arachidonic acid metabolism by two novel retinoid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of LY221068 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Studies of 5-Lipoxygenase (5-LOX) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational aspects of 5-lipoxygenase (5-LOX) inhibitors, a critical class of anti-inflammatory agents. The document outlines the core biochemical pathways, methodologies for inhibitor evaluation, and quantitative data on the potency of various inhibitory compounds.

Introduction to 5-Lipoxygenase and the Arachidonic Acid Cascade

5-Lipoxygenase (5-LOX) is a pivotal enzyme in the metabolism of arachidonic acid (AA).[1] It plays a crucial role in the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammatory and allergic responses.[2] The overexpression or dysregulation of 5-LOX is implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and arthritis.[3][4] Therefore, the inhibition of 5-LOX represents a key therapeutic strategy for managing these conditions.[2]

The arachidonic acid cascade begins with the release of AA from membrane phospholipids by phospholipase A2. AA is then available as a substrate for two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway.[5] The 5-LOX pathway specifically converts AA into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently metabolized to leukotriene A4 (LTA4). LTA4 is an unstable epoxide that serves as a precursor for the synthesis of various pro-inflammatory leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).

Signaling Pathway of 5-Lipoxygenase

The following diagram illustrates the key steps in the 5-LOX signaling pathway, from the release of arachidonic acid to the production of pro-inflammatory leukotrienes.

References

The Anti-Inflammatory Potential of LY269415: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory properties of LY269415, a potent antioxidant and inhibitor of 5-lipoxygenase. The following sections detail the compound's mechanism of action, supported by quantitative data from preclinical studies, and provide comprehensive experimental protocols for the key assays cited. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its therapeutic potential.

Core Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

This compound exerts its anti-inflammatory effects primarily through the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the arachidonic acid cascade.[1] By blocking 5-LOX, this compound prevents the conversion of arachidonic acid into leukotrienes, which are potent pro-inflammatory mediators. This mode of action is supplemented by its antioxidant properties and its ability to inhibit iron-dependent lipid peroxidation.[1]

The inhibition of the 5-lipoxygenase pathway by this compound leads to a reduction in the production of leukotrienes, particularly Leukotriene B4 (LTB4). LTB4 is a powerful chemoattractant for neutrophils and other immune cells, and its reduction helps to dampen the inflammatory response.

Preclinical Efficacy in a Model of Rheumatoid Arthritis

The anti-inflammatory activity of this compound has been demonstrated in the Freund's Complete Adjuvant (FCA) induced arthritis model in rats, a well-established model for studying rheumatoid arthritis.[1]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in the FCA-induced arthritis model in rats.[1]

Table 1: Inhibition of Paw Swelling in FCA-Induced Arthritis in Rats [1]

| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Uninjected Paw Swelling (%) |

| This compound | 25 | 74 |

| LY221068 (analog) | 50 | 72 |

Table 2: Minimum Effective Dose for Inhibition of Paw Swelling [1]

| Compound | Minimum Effective Dose (mg/kg, p.o.) |

| This compound | 5 |

| LY221068 (analog) | 10 |

Table 3: Inhibition of Paw Swelling in Established FCA-Induced Arthritis in Rats [1]

| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Uninjected Paw Swelling (%) |

| This compound | 25 | 70 |

| LY221068 (analog) | 50 | 71 |

Downstream Effects on Inflammatory Signaling Pathways

The inhibition of the 5-LOX pathway by this compound is hypothesized to have cascading effects on other critical pro-inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Modulation of the NF-κB Signaling Pathway

Leukotriene B4 (LTB4), a product of the 5-LOX pathway, has been shown to amplify NF-κB activation. By reducing LTB4 levels, this compound may indirectly suppress the activation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies have shown that 5-LOX inhibitors can attenuate TNF-α-induced inflammation by inhibiting NF-κB activation.

Influence on the MAPK Signaling Pathway

The MAPK signaling pathways, including ERK1/2 and JNK, are crucial in mediating cellular responses to inflammatory stimuli. LTB4 has been demonstrated to activate these MAPK pathways. Therefore, by inhibiting LTB4 production, this compound could potentially dampen the inflammatory response by reducing the activation of the MAPK cascade.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.

Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats

This protocol outlines the induction and assessment of arthritis in a rat model.

1. Animals:

-

Species: Male Lewis or Sprague-Dawley rats

-

Weight: 150-200 g

-

Acclimatization: Animals should be acclimated for at least one week prior to the experiment with free access to food and water.

2. Adjuvant Preparation:

-

Freund's Complete Adjuvant (FCA) containing Mycobacterium tuberculosis (e.g., 10 mg/mL) is used. The vial should be thoroughly vortexed before each use to ensure a uniform suspension.

3. Induction of Arthritis:

-

A single subcutaneous injection of 0.1 mL of FCA is administered into the plantar surface of the right hind paw or at the base of the tail.

4. Assessment of Arthritis:

-

Paw Swelling: The volume of both the injected and uninjected hind paws is measured at regular intervals (e.g., daily or every other day) using a plethysmometer or a digital caliper. The percentage of inhibition of paw swelling is calculated relative to a vehicle-treated control group.

-

Bone Damage: At the end of the study (e.g., day 21 or 28), radiographs of the hind paws are taken to assess bone and cartilage damage. A scoring system, such as the Larsen score, can be used to quantify the extent of joint destruction, including joint space narrowing, bone erosion, and soft tissue swelling.

5. Treatment Administration:

-

This compound or a vehicle control is administered orally (p.o.) at the specified doses, typically starting on the day of adjuvant injection (for prophylactic studies) or after the onset of arthritis (for therapeutic studies).

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental procedures discussed in this guide.

References

Methodological & Application

Application Notes and Protocols for LY269415 in Freund's Complete Adjuvant-Induced Arthritis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of LY269415, a 5-lipoxygenase inhibitor, in the Freund's Complete Adjuvant (FCA) induced arthritis model in rats, a common preclinical model for rheumatoid arthritis. The following sections detail the mechanism of action, experimental protocols, and expected outcomes based on available data.

Introduction

This compound is an antioxidant and a potent inhibitor of the 5-lipoxygenase (5-LOX) enzyme. In the context of inflammatory diseases like rheumatoid arthritis, the 5-LOX pathway is crucial for the synthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting 5-LOX, this compound effectively reduces the production of these inflammatory molecules, thereby mitigating the inflammatory cascade. The Freund's Complete Adjuvant-induced arthritis model in rats is a well-established and widely used model to study the pathogenesis of rheumatoid arthritis and to evaluate the efficacy of novel anti-inflammatory compounds.

Mechanism of Action

The anti-arthritic effect of this compound is primarily attributed to its inhibition of the 5-lipoxygenase enzyme. This inhibition disrupts the conversion of arachidonic acid into leukotrienes, particularly Leukotriene B4 (LTB4). LTB4 is a powerful chemoattractant for neutrophils and promotes the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][2][3][4] By blocking LTB4 synthesis, this compound indirectly downregulates the expression of these key cytokines, leading to a reduction in synovial inflammation, immune cell infiltration, and subsequent joint damage.[5][6][7][8]

// Nodes AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; LOX5 [label="5-Lipoxygenase\n(5-LOX)", fillcolor="#FBBC05", fontcolor="#202124"]; LTB4 [label="Leukotriene B4\n(LTB4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation &\nJoint Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges AA -> LOX5; LOX5 -> LTB4; LTB4 -> Cytokines; Cytokines -> Inflammation; this compound -> LOX5 [arrowhead=tee, color="#EA4335", style=dashed];

// Invisible nodes for spacing {rank=same; AA; this compound} }

Caption: Mechanism of action of this compound in inhibiting the inflammatory cascade.Quantitative Data

The efficacy of this compound in the FCA-induced arthritis model has been demonstrated by a significant reduction in paw swelling. The following table summarizes the reported inhibitory effects.

| Compound | Dose (mg/kg, p.o.) | Parameter Assessed | % Inhibition |

| This compound | 25 | Uninjected Paw Swelling | 74% |

| This compound | 5 | Uninjected Paw Swelling | Minimum Effective Dose |

Data compiled from studies on the anti-inflammatory effects of this compound.

Experimental Protocols

Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats

This protocol describes the induction of arthritis in rats using FCA, a method that reliably produces a chronic inflammatory condition resembling human rheumatoid arthritis.

Materials:

-

Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/ml)

-

Male Lewis or Wistar rats (180-220 g)

-

Tuberculin syringes with 26-gauge needles

-

Plethysmometer or calipers for paw volume/thickness measurement

Procedure:

-

Animal Acclimatization: House the rats under standard laboratory conditions for at least one week prior to the experiment.

-

Adjuvant Preparation: Thoroughly vortex the FCA vial to ensure a uniform suspension of the mycobacteria.

-

Induction of Arthritis (Day 0):

-

Anesthetize the rats using an appropriate method (e.g., isoflurane inhalation).

-

Method A: Subplantar Injection: Inject 0.1 mL of FCA into the subplantar region of the right hind paw.[9]

-

Method B: Intradermal Injection at the Base of the Tail: Inject 0.1 mL of FCA intradermally at the base of the tail. This method allows for the assessment of arthritis in all four paws.[10][11]

-

-

Development of Arthritis:

-

Assessment of Arthritis:

-

Paw Volume/Thickness: Measure the volume of both hind paws using a plethysmometer or the thickness using calipers at regular intervals (e.g., every 2-3 days) starting from day 0.[10][12][13][14][15][16] The percentage inhibition of paw edema can be calculated.

-

Arthritis Score: Visually score the severity of arthritis in each paw based on a scale of 0-4, where:

-

0 = No erythema or swelling

-

1 = Mild erythema and swelling of the digits

-

2 = Moderate erythema and swelling of the digits and foot

-

3 = Severe erythema and swelling of the entire paw

-

4 = Very severe erythema and swelling, or ankylosis The maximum score per rat is 16 (for the tail injection method).[10][17]

-

-

Administration of this compound

This protocol outlines the administration of the test compound, this compound, to the FCA-induced arthritic rats.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

Procedure:

-

Compound Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 5 mg/kg, 25 mg/kg).

-

Dosing Regimen:

-

Prophylactic Dosing: Begin oral administration of this compound on day 0 (the day of FCA injection) and continue daily for the duration of the study (e.g., 21 or 28 days).[9]

-

Therapeutic Dosing: Alternatively, to assess the effect on established arthritis, begin dosing after the onset of secondary arthritis (e.g., day 14) and continue daily.

-

-

Control Groups:

-

Vehicle Control: Administer the vehicle alone to a group of FCA-injected rats.

-

Naïve Control: A group of non-arthritic rats receiving no treatment can be included for baseline comparisons.

-

Efficacy Evaluation

This protocol details the endpoints for evaluating the anti-arthritic efficacy of this compound.

Procedure:

-

Clinical Assessment: Monitor and record body weight, paw volume/thickness, and arthritis scores throughout the study period.

-

Biochemical Analysis (at study termination):

-

Collect blood samples for the measurement of systemic inflammatory markers such as C-reactive protein (CRP) and rheumatoid factor (RF).

-

Isolate serum for the quantification of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.[17]

-

-

Histopathological Examination:

-

At the end of the study, euthanize the animals and collect the ankle joints.

-

Fix the joints in 10% buffered formalin, decalcify, and embed in paraffin.

-

Section the joints and stain with Hematoxylin and Eosin (H&E) to assess synovial inflammation, pannus formation, and cartilage/bone erosion.

-

Experimental Workflow Visualization